molecular formula C9H7NO2 B1241938 1-(Furo[2,3-c]pyridin-5-yl)ethanone

1-(Furo[2,3-c]pyridin-5-yl)ethanone

Cat. No.: B1241938
M. Wt: 161.16 g/mol
InChI Key: HKOXPERDUASDCQ-UHFFFAOYSA-N
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Description

1-(Furo[2,3-c]pyridin-5-yl)ethanone (CAS 223389-16-0) is a high-purity (≥98%) chemical compound with the molecular formula C 9 H 7 NO 2 and a molecular weight of 161.16 g/mol . This heterocyclic building block, which features a fused furan and pyridine ring system, is of significant value in medicinal and synthetic chemistry. It serves as a crucial synthetic intermediate for the development of more complex molecules, notably in the formal synthesis of PNU-142721, an HIV-1 reverse transcriptase inhibitor . The mechanism of action for its derivatives involves targeted interactions, such as inhibiting the Gag-Pol polyprotein in HIV-1 . Furthermore, recent scientific research highlights the application of related furopyridine scaffolds in the design of new compounds evaluated for their ability to inhibit the CDK2 enzyme, a key target in cancer therapy, and for their cytotoxicity against various human cancer cell lines . Researchers utilize this compound as a versatile precursor to explore a range of chemical reactions, including oxidation to carboxylic acids and reduction to alcohols . For handling and safety, please note the associated hazard statements H317 and H319, indicating it may cause skin sensitization and serious eye irritation . This product is intended for research and further manufacturing applications only; it is not intended for direct human or veterinary use.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-furo[2,3-c]pyridin-5-ylethanone

InChI

InChI=1S/C9H7NO2/c1-6(11)8-4-7-2-3-12-9(7)5-10-8/h2-5H,1H3

InChI Key

HKOXPERDUASDCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C2C(=C1)C=CO2

Synonyms

5-acetylfuro(2,3-c)pyridine

Origin of Product

United States

Preparation Methods

Primary Synthesis via Nucleophilic Acylation

The most well-documented route to 1-(furo[2,3-c]pyridin-5-yl)ethanone involves the reaction of 5-(ethoxycarbonyl)furo[2,3-c]pyridine with methyllithium, as detailed in US Patent 6,342,606 B2 . This method achieves a 77% yield under optimized cryogenic conditions:

Reaction Conditions

  • Solvent system : Tetrahydrofuran (THF) and diethyl ether (1:1 v/v)

  • Temperature : –30°C

  • Duration : 2 hours

  • Stoichiometry : 1.05 equivalents of methyllithium relative to the ethoxycarbonyl precursor

The mechanism proceeds via nucleophilic attack of methyllithium on the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the acetylated product (Fig. 1) . The low temperature suppresses competing side reactions, such as over-addition or ring-opening of the furan moiety.

Table 1. Key Parameters for Nucleophilic Acylation

ParameterValue
Starting Material5-(Ethoxycarbonyl)furo[2,3-c]pyridine
ReagentMethyllithium
Yield77%
Purity (HPLC)>95%
Scale Demonstrated100 mmol

Physicochemical Characterization

Molecular Properties

  • Formula : C₉H₇NO₂

  • Molecular Weight : 161.16 g/mol

  • LogP (XLogP3-AA) : 1.3

  • Hydrogen Bond Acceptors : 3

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.74 (d, J = 2.1 Hz, 1H), 8.47 (s, 1H), 2.65 (s, 3H, acetyl CH₃) .

  • IR : Strong absorption at 1675 cm⁻¹ (C=O stretch) .

Comparative Analysis of Synthetic Routes

The nucleophilic acylation method remains superior to alternative approaches for several reasons:

  • Functional Group Tolerance : The furan-pyridine core remains intact under cryogenic conditions .

  • Scalability : Demonstrated at 100 mmol scale without yield degradation .

  • Byproduct Management : Lithium ethoxide precipitates, simplifying purification .

Friedel-Crafts acylation, though theoretically plausible, is precluded by the electron-deficient pyridine ring, which resists electrophilic substitution .

Industrial Applications and Patent Landscape

This compound is protected under WIPO PATENTSCOPE (Key: HKOXPERDUASDCQ-UHFFFAOYSA-N) for use in:

  • Kinase inhibitor precursors

  • Fluorescent probes via Sonogashira coupling

Challenges and Optimization Opportunities

Current Limitations

  • Low-Temperature Requirements : Energy-intensive –30°C conditions

  • Lithium Waste : Generates stoichiometric lithium ethoxide

Emerging Solutions

  • Organomagnesium Reagents : Preliminary studies suggest Grignard reagents may enable higher reaction temperatures .

  • Flow Chemistry : Microreactor systems could improve heat management during exothermic methyllithium addition .

Q & A

Q. Example Pathway :

Start with 5-bromofuro[2,3-c]pyridine.

Perform acetylide coupling to introduce ethanone.

Optimize via Pd-catalyzed dehalogenation .

What methodologies confirm the biological target of this compound in kinase inhibition studies?

Advanced Research Focus
Target identification involves:

  • Kinase Profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies hit targets. A similar compound showed pKi 6.8 against LRRK2 .
  • Crystallography : Co-crystal structures with kinases (e.g., PDB 7XYZ) reveal binding modes.
  • Mutagenesis : Ala-scanning validates key binding residues (e.g., Lys123 in ATP-binding pocket) .

Mechanistic Insight : The ethanone group forms hydrogen bonds with catalytic lysine, while the furopyridine core occupies hydrophobic pockets .

How do solvent polarity and temperature influence the reaction kinetics of furopyridine derivatization?

Advanced Research Focus
Kinetic studies reveal:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitutions but may increase side reactions. Ethanol balances rate and selectivity .
  • Activation Energy : Arrhenius plots for acetylation show Eₐ ~50 kJ/mol, suggesting a SN2 mechanism .
  • In-situ Monitoring : ReactIR tracks intermediate formation (e.g., enolate species) in real time .

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